molecular formula C15H12Cl2N2O5 B6001636 N-(3,4-dichlorophenyl)-4,5-dimethoxy-2-nitrobenzamide

N-(3,4-dichlorophenyl)-4,5-dimethoxy-2-nitrobenzamide

Cat. No.: B6001636
M. Wt: 371.2 g/mol
InChI Key: GXADXYDZAUYMKL-UHFFFAOYSA-N
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Description

N-(3,4-dichlorophenyl)-4,5-dimethoxy-2-nitrobenzamide: is a synthetic organic compound that belongs to the class of benzamides This compound is characterized by the presence of dichlorophenyl, dimethoxy, and nitro functional groups attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3,4-dichlorophenyl)-4,5-dimethoxy-2-nitrobenzamide typically involves the reaction of 3,4-dichloroaniline with 4,5-dimethoxy-2-nitrobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion to the desired product.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions: N-(3,4-dichlorophenyl)-4,5-dimethoxy-2-nitrobenzamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

    Substitution: The chlorine atoms on the phenyl ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst, tin(II) chloride in hydrochloric acid.

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.

    Oxidation: Potassium permanganate in acidic or basic medium.

Major Products Formed:

    Reduction: Formation of N-(3,4-dichlorophenyl)-4,5-dimethoxy-2-aminobenzamide.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

    Oxidation: Formation of aldehydes or carboxylic acids from the methoxy groups.

Scientific Research Applications

Chemistry: N-(3,4-dichlorophenyl)-4,5-dimethoxy-2-nitrobenzamide is used as a precursor in the synthesis of more complex organic molecules. Its unique functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.

Biology: In biological research, this compound can be used to study the effects of nitrobenzamide derivatives on cellular processes. It may serve as a model compound to investigate the interactions of similar molecules with biological targets.

Industry: In the industrial sector, this compound may be used in the development of new materials or as an intermediate in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(3,4-dichlorophenyl)-4,5-dimethoxy-2-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, potentially affecting cellular redox balance. The dichlorophenyl and dimethoxy groups may influence the compound’s binding affinity to proteins or enzymes, modulating their activity. Detailed studies on the exact molecular pathways and targets are necessary to fully elucidate its mechanism of action.

Comparison with Similar Compounds

    N-(3,4-dichlorophenyl)-4,5-dimethoxy-2-aminobenzamide: A reduced form of the compound with an amino group instead of a nitro group.

    N-(3,4-dichlorophenyl)-4,5-dimethoxy-2-hydroxybenzamide: An oxidized form with a hydroxyl group replacing the nitro group.

Uniqueness: N-(3,4-dichlorophenyl)-4,5-dimethoxy-2-nitrobenzamide is unique due to the presence of both electron-donating (methoxy) and electron-withdrawing (nitro) groups on the benzamide core. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.

Properties

IUPAC Name

N-(3,4-dichlorophenyl)-4,5-dimethoxy-2-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12Cl2N2O5/c1-23-13-6-9(12(19(21)22)7-14(13)24-2)15(20)18-8-3-4-10(16)11(17)5-8/h3-7H,1-2H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXADXYDZAUYMKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)C(=O)NC2=CC(=C(C=C2)Cl)Cl)[N+](=O)[O-])OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12Cl2N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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